1,4-ビス(4-メチルスタイリル)ベンゼン

概要

説明

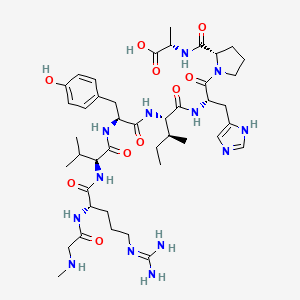

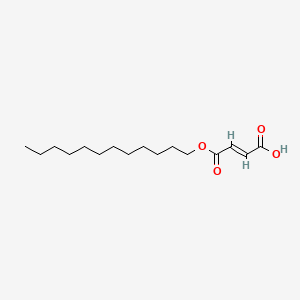

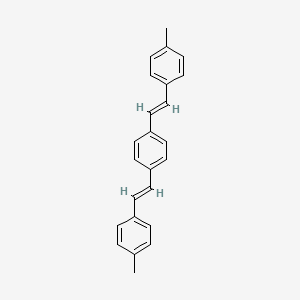

1,4-Bis(4-methylstyryl)benzene is an organic compound with the molecular formula C24H22. It is known for its unique structural properties, which include two styryl groups attached to a benzene ring at the 1 and 4 positions. This compound is often used in optoelectronic applications due to its excellent photophysical properties .

科学的研究の応用

1,4-Bis(4-methylstyryl)benzene has several scientific research applications, including:

Optoelectronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its excellent photophysical properties.

Nanotechnology: The compound is used in the preparation of nanocrystals for various applications, including sensors and imaging.

Material Science: It is used in the development of flexible lasers and other advanced materials.

作用機序

Target of Action

1,4-Bis(4-methylstyryl)benzene, also known as BSB-Me, is primarily used in the field of optoelectronics . Its primary targets are optoelectronic devices such as organic field-effect transistors, light-emitting transistors, optically pumped organic semiconductor lasers, and upconversion lasers .

Mode of Action

BSB-Me interacts with its targets by exhibiting high stimulated cross-sections, broad and high-speed nonlinear optical responses, and broad tuning wavelength . It has high electronic transport and excellent optical properties compared with those of amorphous or polycrystalline thin films .

Biochemical Pathways

It’s known that bsb-me exhibits unique physicochemical properties different from those of the molecular and bulk crystal states .

Pharmacokinetics

It’s known that bsb-me can be prepared as nanocrystals using a wet process and a bottom-up reprecipitation technique .

Result of Action

The result of BSB-Me’s action is the creation of optoelectronic devices with high performance. For example, an ambipolar light-emitting organic field-effect transistor (LE-OFET) based on a BSB-Me single crystal was developed . The BSB-Me single crystal has very high photoluminescence quantum efficiency .

Action Environment

The action of BSB-Me can be influenced by environmental factors. For instance, the preparation of BSB-Me nanocrystals requires a specific environment, including a wet process using a bottom-up reprecipitation technique . The nanocrystals are sphere-like with an average particle size of about 60 nm . The peak wavelengths of the absorption and emission spectra of the nanocrystal dispersion were blue and red-shifted, respectively, compared with those of tetrahydrofuran solution .

準備方法

Synthetic Routes and Reaction Conditions

1,4-Bis(4-methylstyryl)benzene can be synthesized through a bottom-up reprecipitation technique. This method involves the preparation of nanocrystals by a wet process. The nanocrystals are formed by dissolving the compound in a suitable solvent and then precipitating it out by adding a non-solvent . Another method involves the use of femtosecond laser-induced forward transfer, where nanocrystals are directly deposited on a substrate to form a nanocrystal film .

Industrial Production Methods

Industrial production of 1,4-Bis(4-methylstyryl)benzene typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is often produced in solid form and stored at room temperature in a cool, dry place .

化学反応の分析

Types of Reactions

1,4-Bis(4-methylstyryl)benzene undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives, depending on the type of reaction and reagents used .

類似化合物との比較

Similar Compounds

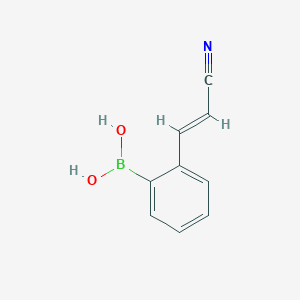

1,4-Bis(2-methylstyryl)benzene: This compound has a similar structure but with the methyl groups attached at different positions on the styryl groups.

1,4-Bis(4-cyanostyryl)benzene: This compound has cyano groups instead of methyl groups, leading to different electronic properties.

Uniqueness

1,4-Bis(4-methylstyryl)benzene is unique due to its specific structural arrangement, which provides distinct photophysical properties. Its ability to form stable nanocrystals and its excellent mechanical flexibility make it a valuable material for various advanced applications .

特性

IUPAC Name |

1,4-bis[(E)-2-(4-methylphenyl)ethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22/c1-19-3-7-21(8-4-19)11-13-23-15-17-24(18-16-23)14-12-22-9-5-20(2)6-10-22/h3-18H,1-2H3/b13-11+,14-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCASZEAAHJEDAL-PHEQNACWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=CC3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)/C=C/C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes p-MSB suitable for optoelectronic applications?

A1: p-MSB exhibits several favorable properties for optoelectronics, including:

- High Photoluminescence Quantum Efficiency (PLQY): p-MSB single crystals demonstrate a remarkably high PLQY of 89%, significantly higher than its thin film counterpart []. This makes it a promising candidate for efficient light emission in devices like organic LEDs (OLEDs) and lasers.

- Ambipolar Charge Transport: p-MSB exhibits ambipolar charge transport, meaning it can efficiently transport both holes and electrons []. This is crucial for developing advanced electronic devices like ambipolar transistors and circuits.

- Tunable Morphology: The morphology of p-MSB crystals can be tailored by adjusting the molecular structure and synthesis conditions []. This control over crystal size and shape allows for optimizing its performance in specific applications, such as acting as an efficient laser optical resonator [].

Q2: How does the molecular structure of p-MSB influence its performance in field-effect transistors (FETs)?

A2: The molecular structure of p-MSB significantly impacts its charge transport properties in FETs. For instance:

- Planar Structure & π-Conjugation: The planar structure and extended π-conjugation in p-MSB facilitate efficient charge carrier mobility [].

- Substituent Effects: Modifications to the molecular structure, like introducing different substituents, can significantly alter its electronic properties and consequently, its performance in FETs. For example, replacing the methyl group with a dimethylamino group significantly changes the Highest Occupied Molecular Orbital (HOMO) energy level, impacting its air stability [].

Q3: What are the advantages of using p-MSB in flexible optoelectronic devices?

A3: p-MSB exhibits excellent mechanical flexibility, making it highly suitable for flexible optoelectronics []. Ultrathin p-MSB crystals can be grown and integrated into flexible substrates like polyethylene terephthalate (PET) while retaining their desirable optical properties, paving the way for bendable lasers and displays [].

Q4: How does p-MSB contribute to the development of stable perovskite-based light sources?

A4: While perovskite quantum dots (QDs) hold promise for light-emitting applications, their instability is a major challenge. Research has shown that incorporating p-MSB nanoplates with CsPbBr3 QDs forms highly stable 0D-2D heterostructures []. This is attributed to:

- Passivation of Defects: p-MSB effectively passivates defects within the CsPbBr3 QDs, enhancing their stability in ambient and thermal environments [].

- Improved Radiative Recombination: The type-II heterostructure formed between p-MSB and CsPbBr3 facilitates efficient electron transfer, leading to a significant increase in PLQY, up to 200% compared to pristine CsPbBr3 QDs [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(Furan-2-yl)-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1336966.png)

![N-[2-(2-fluorophenyl)ethyl]quinoline-8-carboxamide](/img/structure/B1336970.png)

![Ethyl (2E)-2-[(4-bromo-2-fluorophenyl)hydrazono]propanoate](/img/structure/B1337001.png)